molecular formula C17H25NO3S B2728497 2-(4-ethoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide CAS No. 1904413-13-3

2-(4-ethoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide

Cat. No. B2728497
CAS RN: 1904413-13-3
M. Wt: 323.45
InChI Key: WXISTHMHAZNFRJ-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is commonly referred to as ETP-46464 and is a member of the acetamide family. ETP-46464 is a synthetic compound that has been developed for research purposes only and has not been approved for any clinical use.

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Coordination Complexes and Antioxidant Activity : Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies explored the effect of hydrogen bonding on the self-assembly process and revealed significant antioxidant activity of the synthesized compounds (Chkirate et al., 2019).

Chemical Synthesis Processes

  • Chemoselective Acetylation : Research on N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, highlights a chemoselective monoacetylation process using immobilized lipase. This study contributes to the understanding of optimizing synthesis processes for pharmacologically relevant compounds (Magadum & Yadav, 2018).

Antimicrobial and Antitumor Applications

  • Antimicrobial Activities : The synthesis of novel thiazole derivatives incorporating pyrazole moieties has shown significant antimicrobial activities, indicating the potential of structurally related compounds for use in combating microbial infections (Saravanan et al., 2010).

Structural and Reactivity Studies

  • Structural Analysis of Co-crystals and Salts : Studies on quinoline derivatives with amide bonds provide insights into the structural diversity and potential reactivity of related compounds, informing future drug design and synthesis strategies (Karmakar et al., 2009).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-2-21-15-5-3-14(4-6-15)13-17(19)18-9-12-22-16-7-10-20-11-8-16/h3-6,16H,2,7-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXISTHMHAZNFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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